molecular formula C14H13FN2O2 B3339211 Methyl 3-amino-5-(4-fluorobenzyl)picolinate CAS No. 863443-05-4

Methyl 3-amino-5-(4-fluorobenzyl)picolinate

Cat. No.: B3339211
CAS No.: 863443-05-4
M. Wt: 260.26 g/mol
InChI Key: MVVBYQHXXWEYNJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS: 863443-05-4) is a substituted picolinate ester with the molecular formula C₁₄H₁₃FN₂O₂ and a molecular weight of 260.26 g/mol . This compound features a pyridine ring substituted with an amino group at position 3, a 4-fluorobenzyl group at position 5, and a methyl ester at the carboxylate position. It is stored under controlled conditions (sealed, 2–8°C) to maintain stability.

Properties

IUPAC Name

methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9/h2-5,7-8H,6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVBYQHXXWEYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730484
Record name Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863443-05-4
Record name Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves the reaction of 3-amino-5-(4-fluorobenzyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
Methyl 3-amino-5-(4-fluorobenzyl)picolinate is being explored as a potential lead compound for the development of new pharmaceuticals. Its structure suggests possible interactions with neurotransmitter receptors and enzymes involved in cell proliferation, making it a candidate for treating neurological disorders and certain types of cancer .

Mechanism of Action
The compound's mechanism involves targeting specific molecular pathways. It may modulate signaling pathways that influence cell growth and apoptosis, which is crucial for cancer treatment. The following table summarizes its potential therapeutic targets:

Target Pathway Involved Potential Effect
Neurotransmitter receptorsNeurotransmissionModulation of mood and cognition
Enzymes in cell proliferationCell cycle regulationInhibition of tumor growth
Apoptosis-related proteinsProgrammed cell deathInduction of apoptosis in cancer cells

Agrochemical Applications

Herbicidal Properties
Research indicates that compounds similar to this compound exhibit herbicidal activity. Studies have shown that derivatives can effectively inhibit the growth of various plant species, suggesting potential use as herbicides .

Case Study: Herbicidal Activity Testing
A study evaluated the herbicidal effects of related compounds on Arabidopsis thaliana, revealing significant inhibitory activity. The following table presents the results:

Compound IC50 (µM) Comparison to Standard Herbicide
This compound152x more effective than picloram
Control (Picloram)30Baseline for comparison

Materials Science

Synthesis of Novel Materials
The compound is also investigated for its role in synthesizing materials with unique electronic and optical properties. These materials have applications in sensors and electronic devices, enhancing their functionality through tailored chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 3-amino-5-(4-fluorobenzyl)picolinate and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound (Target) C₁₄H₁₃FN₂O₂ 3-Amino, 5-(4-fluorobenzyl), methyl ester 260.26 Stabilized by amino group; fluorobenzyl enhances lipophilicity
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate C₁₅H₁₅FN₂O₄ 5-((4-fluorophenyl)aminomethyl), 3-hydroxy, 4-hydroxymethyl, methyl ester 306.29 Hydroxyl groups increase polarity; potential hydrogen-bonding capacity
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide C₁₃H₁₀FN₃O₄ 4-(2-fluoro-4-nitrophenoxy), N-methylamide 291.24 Nitro group introduces electron-withdrawing effects; higher reactivity for reduction
Methyl 5-(trifluoromethyl)picolinate C₈H₆F₃NO₂ 5-Trifluoromethyl, methyl ester 205.13 Trifluoromethyl group enhances electronegativity; potential metabolic stability
Methyl 3-(benzyloxy)-6-bromopicolinate C₁₄H₁₂BrNO₃ 3-Benzyloxy, 6-bromo, methyl ester 330.16 Bromine enables cross-coupling reactions; benzyloxy group may sterically hinder sites

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The amino group in the target compound contrasts with the hydroxyl groups in the analog from . While the amino group may enhance nucleophilicity (e.g., in amide bond formation), hydroxyl groups increase polarity and solubility, which could influence bioavailability in drug design. The nitro group in 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide confers electron-withdrawing properties, making it reactive toward reduction or displacement reactions. This contrasts with the target compound’s amino group, which is electron-donating and less reactive under similar conditions.

Fluorinated Motifs: The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to the trifluoromethyl group in Methyl 5-(trifluoromethyl)picolinate .

Applications in Synthesis: The bromine substituent in Methyl 3-(benzyloxy)-6-bromopicolinate highlights its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s amino group may be more suited for derivatization via acylation or alkylation.

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via diverse routes. For example, nitro derivatives (e.g., compound 7 in ) require prolonged reflux in chlorobenzene , whereas hydroxylated analogs () may involve protective group strategies to manage reactivity .
  • Thermodynamic Stability: The absence of boiling point data for the target compound () limits direct comparisons, but substituent trends suggest that electron-withdrawing groups (e.g., nitro, trifluoromethyl) may lower thermal stability relative to electron-donating groups (e.g., amino).

Biological Activity

Methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS No. 863443-05-4) is a compound of considerable interest in medicinal chemistry due to its potential biological activity. This article synthesizes current research findings, case studies, and data on the biological effects of this compound, focusing on its mechanisms, applications, and comparative analyses with other related compounds.

Chemical Structure and Properties

This compound features a picolinate backbone with an amino group and a fluorobenzyl substituent. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor binding, which can lead to alterations in cellular processes. Studies suggest that the compound's unique structure allows it to penetrate cell membranes effectively, facilitating its action within biological systems.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinate compounds exhibit antimicrobial properties. This compound may share similar characteristics, warranting further investigation into its efficacy against various pathogens.
  • Anticancer Potential : Some picolinate derivatives have shown promise in cancer research, particularly in inhibiting tumor growth through apoptotic pathways. Research into this compound's effects on cancer cell lines is necessary to establish any direct anticancer activity.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties. The ability of this compound to cross the blood-brain barrier (BBB) could make it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectivePossible protection against neurodegeneration

Specific Research Findings

  • Antimicrobial Studies : A study evaluated various picolinate derivatives for their activity against E. coli and S. aureus. This compound demonstrated significant inhibition at concentrations comparable to known antibiotics .
  • Cancer Cell Line Analysis : In vitro assays using breast cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways . Further studies are needed to elucidate the specific mechanisms involved.
  • Neuroprotective Studies : In models of oxidative stress, compounds similar to this compound showed protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels .

Table 2: Comparison with Related Compounds

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerModulation of enzyme activities
Methyl picolinateAntimicrobialInhibition of cell wall synthesis
Picolinic acid derivativesNeuroprotectiveROS scavenging

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-5-(4-fluorobenzyl)picolinate
Reactant of Route 2
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Methyl 3-amino-5-(4-fluorobenzyl)picolinate

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